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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

Molecular Weight Profiling, Stereoselective Synthesis, and Bio-Analytical Utility

Executive Summary
-Fluorocinnamic acid (CAS: 350-90-3) represents a critical bioisostere in medicinal chemistry,
serving as a metabolic probe and enzyme inhibitor. With a molecular weight of 166.15 g/mol , it
is distinguished from its parent compound, cinnamic acid, by the substitution of an

-hydrogen with fluorine. This modification significantly alters the electronic landscape of the
molecule without imposing a massive steric penalty, making it an ideal candidate for Structure-
Activity Relationship (SAR) studies involving Phenylalanine Ammonia-Lyase (PAL) inhibition
and material science applications.

Part 1: Physicochemical Profile
The introduction of fluorine at the

-position creates a dipole moment vector that differs from the proteo-analog, influencing
lipophilicity (

) and acidity (

).
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Key Metrics Table
Property Value / Description Causality & Context

Molecular Weight 166.15 g/mol

Calculated:

.[1][2][3][4] F substitution adds

~18 Da vs. H.

Molecular Formula -

CAS Number 350-90-3

Specific to the

-fluoro isomer (distinct from 2-,

3-, or 4-fluoro ring isomers).

Melting Point 156–159 °C

Higher than cinnamic acid (133

°C) due to enhanced crystal

packing forces from the C-F

dipole.

(Predicted) ~3.6

More acidic than cinnamic acid

(

4.44) due to the inductive

electron-withdrawing effect of

Fluorine stabilizing the

carboxylate anion.

Stereochemistry
/

Isomerism

The

-F substituent dictates strict

geometric validation via NMR (

coupling constants).

Part 2: Synthetic Pathways & Protocols
The Challenge of Stereocontrol
Synthesizing
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-fluorocinnamic acid requires overcoming the thermodynamic instability often associated with
fluoro-alkenes. The standard Perkin condensation used for cinnamic acid is often insufficient
for the fluoro-analog due to low yields and poor stereocontrol.

The Solution: The Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-

phosphonoacetate is the gold standard. This method utilizes a stabilized carbanion to ensure

high yields and predictable stereochemistry (predominantly the E-isomer, thermodynamically

favored).

DOT Diagram 1: Synthesis Workflow
The following diagram illustrates the critical pathway from benzaldehyde to the final purified

acid.
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Figure 1: Step-wise HWE olefination workflow for the synthesis of

-fluorocinnamic acid.[1][5][6]

Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert argon

atmosphere.

Reagents:

Benzaldehyde (1.0 eq)

Triethyl 2-fluoro-2-phosphonoacetate (1.2 eq)

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
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THF (anhydrous)

Step-by-Step Methodology:

Activation: In a flame-dried round-bottom flask, wash NaH with dry hexane to remove

mineral oil. Suspend the cleaned NaH in anhydrous THF at 0°C.

Phosphonate Addition: Add Triethyl 2-fluoro-2-phosphonoacetate dropwise. Critical Insight:

The solution must be kept cold (0°C to -78°C) during addition to prevent side reactions. Stir

for 30 minutes until gas evolution (

) ceases.

Aldehyde Coupling: Add benzaldehyde dropwise. Allow the reaction to warm to room

temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Quench with saturated

. Extract with diethyl ether (

). Dry organic layer over

and concentrate.

Hydrolysis (Saponification): Dissolve the crude ester in a 1:1 mixture of THF:Water. Add

LiOH (3 eq) and stir at RT for 3 hours.

Purification: Acidify the aqueous layer with 1M HCl to pH 2. The

-fluorocinnamic acid will precipitate. Filter and recrystallize from ethanol/water to obtain white
needles.

Validation (Self-Check):

NMR: Expect a singlet (or doublet if coupled) around -110 to -120 ppm.

Stereochemistry Check: Calculate the coupling constant

in
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NMR. The E-isomer typically shows larger coupling constants across the double bond than
the Z-isomer.

Part 3: Bio-Analytical Applications[1]
Mechanism of Action: The Fluorine Effect
In drug development,

-fluorocinnamic acid is primarily used to probe the active sites of enzymes that process
cinnamic acid, such as Phenylalanine Ammonia-Lyase (PAL).

Bioisosterism: The C-F bond length (1.35 Å) mimics the C-H bond (1.09 Å) sterically but

drastically changes the electronics.

Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (~116

kcal/mol). Placing fluorine at the

-position blocks metabolic oxidation that would normally occur at this reactive alkene center.

DOT Diagram 2: Structure-Activity Relationship (SAR)
This diagram visualizes why researchers select this specific molecule for inhibition studies.
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Figure 2: Structure-Activity Relationship (SAR) logic flow for

-fluorocinnamic acid.

References
Sigma-Aldrich. (n.d.).[1][2]

-Fluorocinnamic acid Product Specification. Retrieved from [1]

PubChem. (2025).[1][5][7] alpha-Fluorocinnamic acid (Compound Summary). National

Library of Medicine. Retrieved from

Van, S., et al. (2002). Synthesis of terminal monofluoro olefins. Journal of the Chemical
Society, Perkin Transactions 1, 19, 2117-2133. (Cited for HWE synthesis relevance).

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in

Olefin Synthesis. Journal of the American Chemical Society.[8] (Foundational methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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